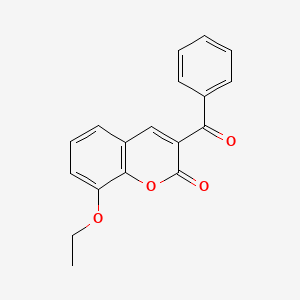

3-benzoyl-8-ethoxy-2H-chromen-2-one

Overview

Description

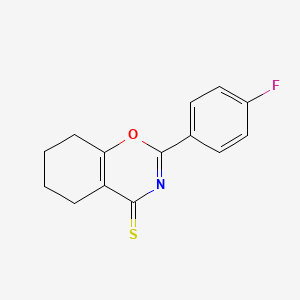

“3-benzoyl-8-ethoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C18H14O4 . It has a molecular weight of 294.31 . The compound is also known by its IUPAC name, 3-benzoyl-7-ethoxy-2H-chromen-2-one .

Molecular Structure Analysis

The molecular structure of “3-benzoyl-8-ethoxy-2H-chromen-2-one” can be represented by the InChI code: 1S/C18H14O4/c1-2-21-14-9-8-13-10-15 (18 (20)22-16 (13)11-14)17 (19)12-6-4-3-5-7-12/h3-11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structure diagram.Physical And Chemical Properties Analysis

The compound “3-benzoyl-8-ethoxy-2H-chromen-2-one” is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally or found in specialized chemical databases.Scientific Research Applications

Synthesis and Characterization

- 3-Benzoyl-8-ethoxy-2H-chromen-2-one is used in the synthesis of various chromene derivatives, which have potential applications in biological and pharmaceutical research. For instance, it can be part of a reaction pathway leading to the creation of novel molecular hybrids with potential biological activities (Nagaraja et al., 2020).

- This compound is also involved in multicomponent syntheses, such as the creation of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives, showcasing its versatility in organic synthesis (Damavandi et al., 2012).

Photoreactivity and Luminescence

- Studies have shown that derivatives of 2H-chromen-2-ones, like 3-benzoyl-8-ethoxy-2H-chromen-2-one, exhibit interesting photoreactivity. For example, they can undergo photo-reorganization to form complex molecular structures, which is a useful property in the development of new materials and chemical sensors (Dalal et al., 2017).

- The luminescence and ionochromic properties of certain derivatives have also been explored, suggesting applications in fluorescence and sensing technologies (Nikolaeva et al., 2020).

Catalytic Applications

- This compound is also relevant in catalysis. For example, InCl3 catalyzed reactions involving 2H-chromen-2-ones demonstrate the role of 3-benzoyl-8-ethoxy-2H-chromen-2-one in facilitating efficient synthetic pathways, highlighting its importance in green chemistry applications (Verma et al., 2012).

Diastereoselective Synthesis

- It is also instrumental in diastereoselective synthesis processes. For example, MgO nanoparticles have been used with 3-benzoyl-8-ethoxy-2H-chromen-2-one derivatives for the preparation of complex molecular structures, contributing to advancements in stereochemistry (Safaei‐Ghomi et al., 2017).

Biological Applications

- Research has been conducted on the synthesis of novel derivatives with potential biological applications. This includes the exploration of antimycobacterial activities and other potential pharmaceutical uses (Song Hong-rui, 2009).

Mechanism of Action

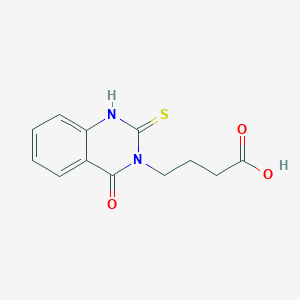

Target of Action

Similar compounds, such as 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2h-chromen-2-one, have shown activity against parasites likeLeishmania . These parasites are the causative agents of leishmaniasis, a tropical disease .

Mode of Action

It’s worth noting that similar coumarin compounds have shown leishmanicidal activity, mainly in vitro . They have been found to be active mainly in the amastigote form of the parasites .

Biochemical Pathways

Related compounds have been observed to influence the production of reactive oxygen species .

Result of Action

Similar compounds have shown a reduction in the number of amastigotes from leishmania infantum chagasi .

properties

IUPAC Name |

3-benzoyl-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-2-21-15-10-6-9-13-11-14(18(20)22-17(13)15)16(19)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPZERLJITUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274136 | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-8-ethoxy-2H-chromen-2-one | |

CAS RN |

64267-13-6 | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64267-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoyl-8-ethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B6576523.png)

![6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B6576537.png)

![1,3-dimethyl-7-(3-phenylpropyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576546.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)

![1-methyl-4-nitro-5-[(4-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B6576562.png)

![8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6576566.png)

![N-(3-methylbutyl)-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6576575.png)

![4-[5-(4-methoxyphenyl)pyrimidin-2-yl]morpholine](/img/structure/B6576589.png)

![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)

![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6576629.png)